4-chloro-N-[(4-iodophenyl)carbamoyl]benzamide
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Overview
Description
4-chloro-N-[(4-iodophenyl)carbamoyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4-position of the benzamide ring and an iodophenylcarbamoyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(4-iodophenyl)carbamoyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-iodoaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(4-iodophenyl)carbamoyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines.
Scientific Research Applications
4-chloro-N-[(4-iodophenyl)carbamoyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-iodophenyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-phenylbenzamide
- 4-iodo-N-phenylbenzamide
- 4-chloro-N-((4-bromophenyl)carbamoyl)benzamide
Uniqueness
4-chloro-N-[(4-iodophenyl)carbamoyl]benzamide is unique due to the presence of both chloro and iodo groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C14H10ClIN2O2 |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
4-chloro-N-[(4-iodophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H10ClIN2O2/c15-10-3-1-9(2-4-10)13(19)18-14(20)17-12-7-5-11(16)6-8-12/h1-8H,(H2,17,18,19,20) |
InChI Key |
JATNELXDFIFWCA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(=O)NC2=CC=C(C=C2)I)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=O)NC2=CC=C(C=C2)I)Cl |
Origin of Product |
United States |
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